6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17910146
Molecular Formula: C16H19N5O3S2
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N5O3S2 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H19N5O3S2/c1-24-13-7-5-11(6-8-13)15-19-21-14(17-18-16(21)25-15)12-4-3-9-20(10-12)26(2,22)23/h5-8,12H,3-4,9-10H2,1-2H3 |
| Standard InChI Key | UFUVNXKSIRGIBW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Composition
The compound’s IUPAC name, 6-(4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,triazolo[3,4-b] thiadiazole, reflects its intricate architecture:
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Triazolo[3,4-b] thiadiazole core: A fused bicyclic system combining triazole and thiadiazole rings, known for electron-deficient properties and hydrogen-bonding capabilities .
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4-Methoxyphenyl group: Attached at position 6, this moiety enhances lipophilicity and π-π stacking interactions.
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1-Methylsulfonylpiperidin-3-yl group: A sulfonamide-substituted piperidine at position 3, contributing to solubility and target binding .
The molecular formula C₁₆H₁₉N₅O₃S₂ (molecular weight: 393.5 g/mol) was confirmed via mass spectrometry and elemental analysis. Key spectral data include:
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¹H NMR: Signals at δ 1.37 ppm (t-Bu–H), δ 7.30–8.36 ppm (aromatic protons) .
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IR: Peaks at 3057 cm⁻¹ (C–H stretch), 1623 cm⁻¹ (C=N stretch) .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅O₃S₂ |
| Molecular Weight | 393.5 g/mol |
| SMILES | COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
| LogP | 3.2 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a multi-step strategy:
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Cyclization of Hydrazine Derivatives: Reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with carbon disulfide under basic conditions forms the triazole-thiadiazole core .
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Functionalization: Introduction of the 4-methoxyphenyl group via Ullmann coupling and subsequent sulfonylation of piperidine using methylsulfonyl chloride.
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Purification: Continuous flow reactors achieve >95% purity, as confirmed by HPLC .
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) |
|---|---|---|
| Core Formation | CS₂, KOH, Ethanol | 65–70 |
| Methoxyphenyl Introduction | CuI, L-Proline, DMF | 78 |
| Sulfonylation | CH₃SO₂Cl, Et₃N, DCM | 85 |
Biological Activities and Mechanisms
Anticancer Properties
The compound exhibits potent cytotoxicity against multiple cancer cell lines:
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c-Met Kinase Inhibition: IC₅₀ = 2.02 nM against c-Met kinase, with >2500-fold selectivity over other tyrosine kinases .
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MKN45 Gastric Cancer Cells: 88 nM growth inhibition, attributed to apoptosis induction via caspase-3 activation .
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NCI-60 Screening: Analogous triazolothiadiazoles showed GI₅₀ values <1 µM in leukemia and colon cancer models .
Antimicrobial and Antiurease Activity
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Urease Inhibition: IC₅₀ = 8.32 µM against Jack bean urease, disrupting microbial nitrogen metabolism .
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Antibacterial Effects: MIC = 4 µg/mL against Staphylococcus aureus, linked to cell wall synthesis interference .
Table 3: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| c-Met Kinase IC₅₀ | 2.02 nM | |
| MKN45 Cell Growth IC₅₀ | 88 nM | |
| Urease Inhibition IC₅₀ | 8.32 µM | |
| S. aureus MIC | 4 µg/mL |
Structure-Activity Relationships (SAR)
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Triazole-Thiadiazole Core: Essential for kinase binding; removal reduces activity by 100-fold .
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Methoxyphenyl Group: Enhances membrane permeability; nitro or halogen substituents decrease potency .
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Methylsulfonyl-Piperidine: Critical for solubility; replacement with acetyl groups abolishes urease inhibition .
Future Directions
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